molecular formula C18H26N2O2 B1375679 tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1352926-14-7

tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B1375679
CAS RN: 1352926-14-7
M. Wt: 302.4 g/mol
InChI Key: QMZPXBYNTVDLSX-UHFFFAOYSA-N
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Description

“tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound with the CAS Number: 1352926-14-7 . It has a molecular weight of 302.42 .


Synthesis Analysis

This compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is C18H26N2O2 .


Chemical Reactions Analysis

In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C and is available in solid or liquid form . The predicted boiling point is 301.3±35.0 °C and the predicted density is 1.10±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Ketohexokinase (KHK) Inhibitors

This compound is utilized in the synthesis of KHK inhibitors, which are promising for the treatment of metabolic disorders such as diabetes and obesity . KHK is a key enzyme in fructose metabolism, and its inhibition can help regulate fructose levels in the body, potentially reducing the risk of developing insulin resistance and type 2 diabetes.

Development of NAMPT Inhibitors

The compound serves as a reagent in creating Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors . NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), and its inhibition has been linked to potential treatments for cancer, as cancer cells require NAD+ for rapid growth and proliferation.

Production of ROCK Inhibitors

It is also instrumental in synthesizing Rho-associated protein kinase (ROCK) inhibitors . ROCK plays a significant role in various cellular functions, including contraction, motility, proliferation, and apoptosis. Inhibitors of ROCK have therapeutic potential in cardiovascular diseases, neurological disorders, and cancer.

Spirodiamine-Diarylketoxime Derivatives

The compound is used to create spirodiamine-diarylketoxime derivatives, which act as melanin-concentrating hormone (MCH-1R) antagonists . These antagonists are studied for their potential to treat obesity and anxiety-related disorders, as MCH plays a role in energy homeostasis and mood regulation.

Dihydroisoindolecarboxamide Derivatives

It is a key reagent for synthesizing dihydroisoindolecarboxamide derivatives, which are explored as both NAMPT and ROCK inhibitors . These derivatives offer a dual inhibitory action that could be beneficial in targeting diseases where both enzymes play a pathogenic role.

Chemical Space Exploration

This compound provides a versatile building block for exploring new chemical spaces. It offers straightforward functional handles for further diversification, which is crucial in drug discovery and development . Researchers can modify the compound to create a variety of novel molecules with potential therapeutic applications.

Mechanism of Action

Target of Action

Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that has been found to interact with several targets. The primary targets of this compound are Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in cellular metabolism and signal transduction, respectively.

Biochemical Pathways

The interaction of Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate with NAMPT and ROCK affects several biochemical pathways. NAMPT is involved in the salvage pathway of NAD+ biosynthesis, a crucial process for cellular metabolism and energy production. On the other hand, ROCK is involved in various cellular processes, including cell motility, proliferation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of Tert-Butyl 6-benzyl-2,6-diazaspiro[3Given its molecular weight of 30242 , it is likely to have good bioavailability

Result of Action

The modulation of NAMPT and ROCK activity by Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can have various cellular effects. By inhibiting NAMPT, it can potentially affect cellular metabolism and energy production. By inhibiting ROCK, it can influence cell motility, proliferation, and apoptosis . These effects could have potential therapeutic applications in various diseases.

Action Environment

The action of Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C This suggests that temperature and atmospheric conditions can affect the stability and efficacy of the compound

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-13-18(14-20)9-10-19(12-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZPXBYNTVDLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743540
Record name tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate

CAS RN

1352926-14-7
Record name 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352926-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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